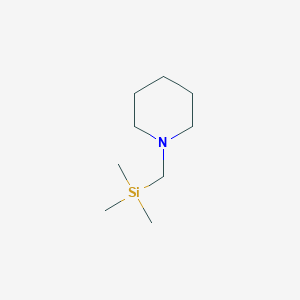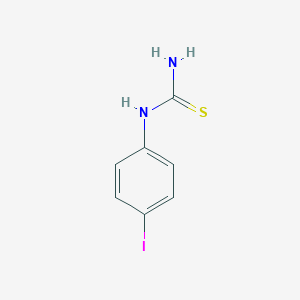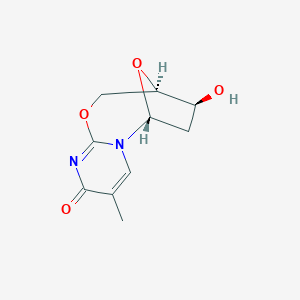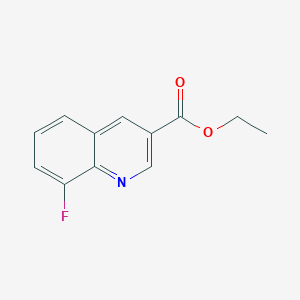
Ethyl 8-fluoroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 8-fluoroquinoline-3-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The fluoroquinolones are a subclass of quinolones that have a fluorine atom at the 6 or 7 position of the quinolone ring system, which often enhances their antibacterial activity .
Synthesis Analysis
The synthesis of ethyl 8-fluoroquinoline-3-carboxylate derivatives involves multistep reactions. For instance, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives includes a key step of obtaining the C-7 fatty amide derivative through the selective formation of an azide at the C-7 position using sodium azide, followed by reduction to form the corresponding amine . Another synthesis route for a related compound, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, involves a nucleophilic addition reaction and cyclization starting from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline .
Molecular Structure Analysis
The molecular structure of ethyl 8-fluoroquinoline-3-carboxylate derivatives is characterized by the presence of a quinolone core, a carboxylate group at the 3-position, and various substituents at other positions which can significantly affect the compound's biological activity. For example, the introduction of a fluorine atom at the 6 or 7 position is a common modification that can enhance antibacterial properties .
Chemical Reactions Analysis
Ethyl 8-fluoroquinoline-3-carboxylate derivatives can undergo various chemical reactions. For instance, the enantioselective C-H alkylation of 8-ethylquinolines with enones or acrolein using a Rh(III) catalyst and a chiral carboxylic acid has been described, which demonstrates the potential for selective modification of the quinolone scaffold . Additionally, the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates from ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves nucleophilic addition and cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 8-fluoroquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides detailed information on the chemical shifts and coupling constants, which are valuable for understanding the electronic environment of the molecule .
Relevant Case Studies
Several studies have evaluated the biological activity of ethyl 8-fluoroquinoline-3-carboxylate derivatives. For example, novel derivatives with fatty amide moieties have shown promising cytotoxicity against various cancer cell lines and significant antibacterial activity against bacterial strains such as Staphylococcus aureus . Another study reported the broad antibacterial activity of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, suggesting its potential use in systemic infections . These case studies highlight the therapeutic potential of ethyl 8-fluoroquinoline-3-carboxylate derivatives in treating infections and cancer.
Applications De Recherche Scientifique
Synthesis and Intermediates in Antibacterial Compounds
Ethyl 8-fluoroquinoline-3-carboxylate plays a crucial role as an intermediate in the synthesis of various antibacterial compounds. Rádl (1994) demonstrated its use in the creation of antibacterial fluoroquinolones, highlighting its significance in the synthesis process (Rádl, 1994). Similarly, Koga et al. (1980) synthesized 6,7,8-polysubstituted compounds using ethyl 8-fluoroquinoline-3-carboxylate derivatives, showing their potential in developing antibiotics with significant activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Formation of New Heterocyclic Compounds
Abu-Sheaib et al. (2008) explored the cyclocondensation reaction of ethyl 8-fluoroquinoline-3-carboxylate derivatives to produce new heterocycles with moderate antibacterial activity (Abu-Sheaib et al., 2008). This showcases its utility in creating diverse chemical structures with potential pharmaceutical applications.
Pharmaceutical Synthesis and Biological Evaluation
In the realm of pharmaceutical research, Venepally et al. (2016) conducted a study synthesizing novel derivatives of ethyl 8-fluoroquinoline-3-carboxylate. They evaluated these derivatives for cytotoxicity against cancer cell lines and antimicrobial activities, revealing promising results in both domains (Venepally et al., 2016).
Antibacterial Activity and SAR Analysis
Research on the structure-activity relationships (SAR) of compounds derived from ethyl 8-fluoroquinoline-3-carboxylate has been significant. Cooper et al. (1990) synthesized a series of compounds with this derivative, focusing on their antibacterial activities and SAR, particularly against Gram-positive organisms (Cooper et al., 1990).
Safety And Hazards
Ethyl 8-fluoroquinoline-3-carboxylate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
ethyl 8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWANFMWJBLPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573652 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-fluoroquinoline-3-carboxylate | |
CAS RN |
71082-35-4 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



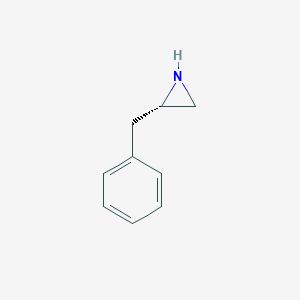
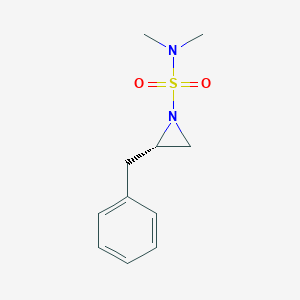
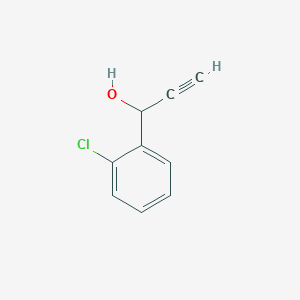
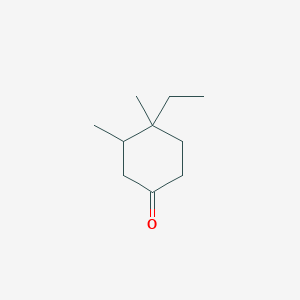
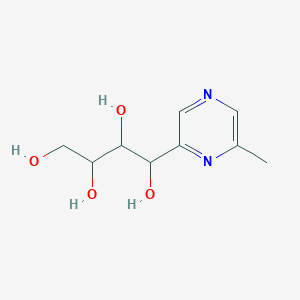
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
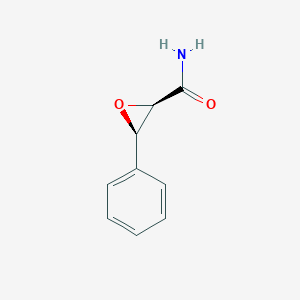
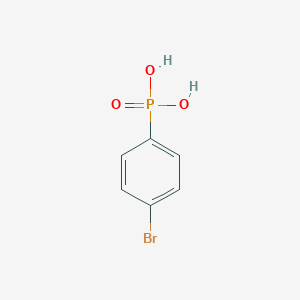
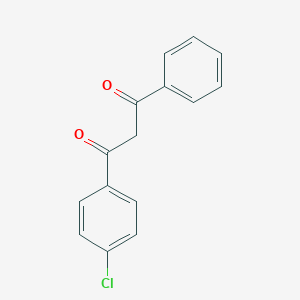
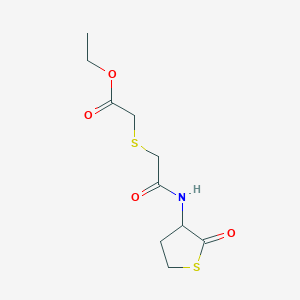
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
